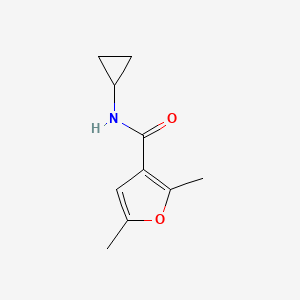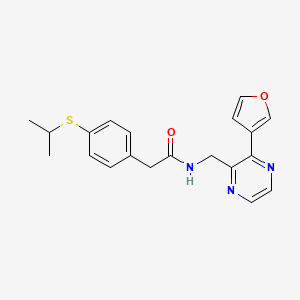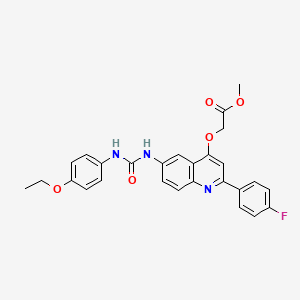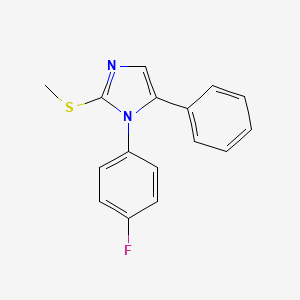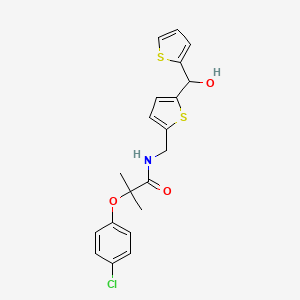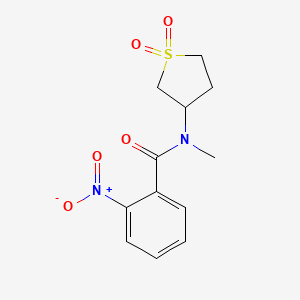
N-(1,1-二氧化四氢噻吩-3-基)-N-甲基-2-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dioxidotetrahydrothiophene ring, a nitro group, and a benzamide moiety
科学研究应用
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes and potential therapeutic targets .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays, which assess the drug metabolism and pharmacokinetic properties . The compound displays nanomolar potency as GIRK1/2 activators and has improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects at the molecular and cellular levels, depending on the specific cell type and the physiological context .
生化分析
Biochemical Properties
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide plays a significant role in biochemical reactions, particularly as a GIRK channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide influences cell function by activating GIRK channels . This activation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide involves its binding to GIRK channels, leading to their activation . This can result in changes in gene expression and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxidotetrahydrothiophene ring: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophene ring.
Nitration of benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling reaction: The dioxidotetrahydrothiophene ring is then coupled with the nitrated benzamide under specific reaction conditions, often involving a base such as sodium hydroxide and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Products vary based on the nucleophile used, resulting in different substituted benzamides.
相似化合物的比较
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide can be compared with other benzamide derivatives and compounds containing dioxidotetrahydrothiophene rings. Similar compounds include:
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-nitrobenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-nitrobenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide contributes to its distinct properties and makes it a valuable compound for research and development.
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-13(9-6-7-20(18,19)8-9)12(15)10-4-2-3-5-11(10)14(16)17/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGLJLZJHURFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-(2H-1,3-benzodioxole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2464977.png)
![4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2464979.png)
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B2464980.png)
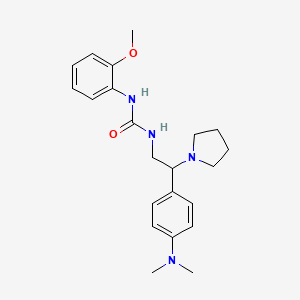
![[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine](/img/structure/B2464983.png)
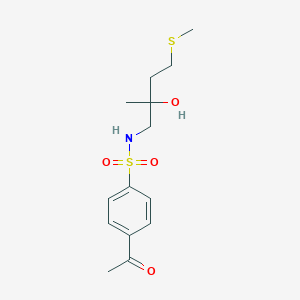
![1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2464985.png)
![1-(2,5-dimethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2464986.png)
